molecular formula C15H13N B14591948 Benz[g]isoquinoline, 3,6-dimethyl- CAS No. 61171-17-3

Benz[g]isoquinoline, 3,6-dimethyl-

Cat. No.: B14591948
CAS No.: 61171-17-3
M. Wt: 207.27 g/mol
InChI Key: VPGSNGSVBXAKJY-UHFFFAOYSA-N
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Description

Benz[g]isoquinoline, 3,6-dimethyl- is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[g]isoquinoline, 3,6-dimethyl- can be achieved through several methods. One efficient method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere . Another method includes the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .

Industrial Production Methods: Industrial production of Benz[g]isoquinoline, 3,6-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Benz[g]isoquinoline, 3,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density and the position of substituents on the isoquinoline ring .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benz[g]isoquinoline, 3,6-dimethyl-.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of Benz[g]isoquinoline, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Benz[g]isoquinoline, 3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

61171-17-3

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3,6-dimethylbenzo[g]isoquinoline

InChI

InChI=1S/C15H13N/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12/h3-9H,1-2H3

InChI Key

VPGSNGSVBXAKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C

Origin of Product

United States

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